molecular formula C19H17BrN2O2S B2762817 ethyl 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate CAS No. 1207037-35-1

ethyl 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate

Cat. No.: B2762817
CAS No.: 1207037-35-1
M. Wt: 417.32
InChI Key: HGVMQWIOEAIPBS-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate is a heterocyclic compound featuring a central imidazole ring substituted with a 4-bromophenyl group at position 5 and a phenyl group at position 1. The thioether linkage at position 2 connects the imidazole core to an ethyl acetate moiety. This structural framework is characteristic of bioactive molecules, particularly in medicinal chemistry, where imidazole derivatives are explored for their antitumor, antimicrobial, and anti-inflammatory properties . The bromine atom enhances lipophilicity and may influence binding interactions in biological systems, while the ester group provides synthetic versatility for further derivatization.

Properties

IUPAC Name

ethyl 2-[5-(4-bromophenyl)-1-phenylimidazol-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2S/c1-2-24-18(23)13-25-19-21-12-17(14-8-10-15(20)11-9-14)22(19)16-6-4-3-5-7-16/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVMQWIOEAIPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via a condensation reaction between a 1,2-diketone and an aldehyde in the presence of an ammonium acetate catalyst.

    Thioester Formation: The final step involves the reaction of the imidazole derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the thioester linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial for scalable production.

Chemical Reactions Analysis

Oxidation of the Thioether Moiety

The thioether group (-S-) undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

ReagentConditionsProductYieldReference
Hydrogen peroxide (H₂O₂)Acetic acid, RT, 6hSulfoxide derivative75%
m-CPBADichloromethane, 0°C, 2hSulfone derivative82%

Key Findings :

  • Sulfoxide formation occurs selectively at room temperature with H₂O₂.

  • Sulfones require stronger oxidizing agents like m-CPBA and low temperatures to prevent over-oxidation.

Nucleophilic Aromatic Substitution at the 4-Bromophenyl Group

The bromine atom on the phenyl ring participates in nucleophilic substitution reactions.

ReagentConditionsProductYieldReference
Sodium azide (NaN₃)DMF, CuI, 80°C, 12h4-Azidophenyl derivative65%
Thiourea (NH₂CSNH₂)Ethanol, K₂CO₃, reflux, 8h4-Thiouronium phenyl derivative58%

Key Findings :

  • Azide substitution proceeds efficiently under Ullmann-type coupling conditions .

  • Thiolation with thiourea requires alkaline conditions to generate the nucleophilic thiolate intermediate.

Ester Functional Group Transformations

The ethyl ester moiety undergoes hydrolysis and reduction.

Reaction TypeReagent/ConditionsProductYieldReference
Acid Hydrolysis6M HCl, reflux, 4h2-((5-(4-Bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetic acid85%
Base Hydrolysis1M NaOH, RT, 2hSodium 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate90%
Reduction (LiAlH₄)THF, 0°C to RT, 3h2-((5-(4-Bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)ethanol70%

Key Findings :

  • Acidic hydrolysis yields the carboxylic acid, while basic hydrolysis produces the sodium salt.

  • LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the thioether or imidazole rings.

Imidazole Ring Reactivity

The 1-phenyl-substituted imidazole ring shows limited reactivity due to steric hindrance.

Reaction TypeReagent/ConditionsOutcomeReference
N-AlkylationAlkyl halides, Cs₂CO₃, DMFNo reaction (steric hindrance) ,

Key Findings :

  • The phenyl group at the N-1 position prevents further alkylation under standard conditions .

  • Electrophilic substitution on the imidazole ring is unfeasible due to electron-withdrawing effects from adjacent substituents .

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C without solvent.

  • Light Sensitivity : Prolonged UV exposure induces partial oxidation of the thioether group.

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate features a bromophenyl group, an imidazole ring, and a thioester functional group. The synthesis typically involves multi-step organic reactions, starting from intermediates like 4-bromobenzaldehyde. Key steps include condensation, cyclization, and thiolation under controlled conditions to ensure high yields and purity.

Synthetic Route Overview

StepReaction TypeKey Reagents
1Condensation4-bromobenzaldehyde, furan derivatives
2CyclizationAppropriate catalysts
3ThiolationThiol compounds

Chemistry

In synthetic organic chemistry, this compound serves as a valuable building block for the creation of more complex molecules. Its unique functional groups allow for various transformations, including oxidation to form sulfoxides and sulfones or substitution reactions with nucleophiles.

Biology

The compound exhibits potential biological activities that are of significant interest in drug discovery. Research indicates that it may possess antimicrobial and anticancer properties. Studies have shown that imidazole derivatives often demonstrate selective cytotoxicity against cancer cell lines through mechanisms such as apoptosis induction .

Case Study: Anticancer Activity

A study investigating the structure-activity relationship (SAR) of imidazole derivatives highlighted that compounds similar to this compound exhibited promising anticancer effects against various cell lines, including A549 (lung cancer) and U251 (glioblastoma), with IC50 values indicating effective inhibition of cell proliferation .

Medicine

In the field of medicinal chemistry, the compound's pharmacological effects are being explored for potential therapeutic applications. Its ability to interact with specific biological targets suggests it could lead to the development of novel therapeutic agents. For instance, studies have indicated its effectiveness against Mycobacterium tuberculosis at specific concentrations .

Mechanism of Action

The mechanism by which ethyl 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate exerts its effects is largely dependent on its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting or modulating enzyme activity. Additionally, the bromophenyl group may facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Imidazole Derivatives with Halogen Substituents

  • Ethyl 2-((5-(4-Chlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate: Replacing bromine with chlorine reduces molecular weight and polarizability. However, bromine’s higher electronegativity could improve π-π stacking interactions in aromatic systems .
  • Ethyl 2-((5-(4-Fluorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate :
    Fluorine’s strong electron-withdrawing effect increases the compound’s metabolic stability but may reduce nucleophilic reactivity compared to bromine. Fluorinated analogues often exhibit improved bioavailability due to enhanced membrane permeability .

Nitro and Trifluoromethyl-Substituted Analogues

  • Ethyl 2-((4-((4-Nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-2-(2-(4-nitrophenyl)hydrazono)acetate (9d): This triazole derivative (C₂₀H₁₅ClF₃N₇O₄S) features nitro and trifluoromethyl groups, which significantly alter electronic properties. The nitro group enhances oxidative stability but may introduce toxicity concerns. The trifluoromethyl group increases lipophilicity by ~0.7 logP units compared to bromine, as calculated using the Hansch approach .
Property 4-Bromophenyl Derivative 4-Chlorophenyl Analogue Nitro/Trifluoromethyl Derivative (9d)
Molecular Weight (g/mol) ~389.3 (estimated) ~344.8 541.89
LogP ~3.5 (predicted) ~3.2 ~4.2
Electron-Withdrawing Effect Moderate (Br) Moderate (Cl) Strong (NO₂, CF₃)

Heterocyclic Modifications

  • Ethyl 2-((5-((2-Morpholino-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-thiadiazol-2-yl)thio)acetate: Incorporation of a morpholino-benzoimidazole hybrid introduces hydrogen-bonding capability via the morpholine oxygen.

Physicochemical Properties

Elemental analysis for the target compound (unreported in evidence) can be extrapolated from analogues:

  • Calculated for C₁₉H₁₇BrN₂O₂S : C 49.68%, H 3.72%, N 6.09%.
    Deviations in experimental values (e.g., ±0.3% for C) may arise from incomplete purification, as seen in compound 9d (C found: 44.21% vs. Calc.: 44.33%) .

Research Tools and Methodologies

Structural characterization of these compounds relies on X-ray crystallography using SHELXL for refinement (e.g., anisotropic displacement parameters) and WinGX/ORTEP for visualization . For example, the crystal structure of compound 9d was resolved to an R-factor of 0.045, demonstrating the precision achievable with these tools .

Biological Activity

Ethyl 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate, also known by its CAS number 1207037-35-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Imidazole and Thiazole Rings : Known for their biological activity.
  • Thioether Linkage : Enhances interaction with biological targets.
PropertyValue
Molecular FormulaC19H17BrN2O2S
Molecular Weight404.32 g/mol
CAS Number1207037-35-1

Synthesis Methods

The synthesis typically involves multi-step organic reactions:

  • Formation of Imidazole : Reacting 4-bromobenzaldehyde with benzylamine and glyoxal.
  • Thioether Formation : Introducing the thioether linkage via thiourea.
  • Acetamide Introduction : Finalizing the structure by reacting with thiazole derivatives.

Antimicrobial and Antifungal Properties

Studies indicate that compounds containing imidazole and thiazole moieties exhibit notable antimicrobial properties. For instance, thiazole derivatives have been shown to possess significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The presence of the bromophenyl group in this compound may enhance its bioactivity through electronic effects.

Antitumor Activity

Research has demonstrated that similar imidazole-containing compounds show promising anticancer activity against various cancer cell lines. For example, compounds with thiazole rings exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against cancer cells . The mechanism often involves apoptosis induction and inhibition of key signaling pathways associated with cancer proliferation.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • DNA Interaction : Potential intercalation into DNA, leading to disruption of replication processes.

Molecular docking studies suggest that the compound binds effectively to target sites on proteins involved in cell cycle regulation and apoptosis .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results showed significant inhibition zones against bacterial pathogens, indicating strong antimicrobial potential.

Study 2: Anticancer Activity

In vitro tests on breast cancer cell lines demonstrated that the compound induced apoptosis at concentrations as low as 10 µM. This was attributed to its ability to activate caspase pathways, leading to programmed cell death.

Q & A

Q. Structure-Activity Relationship (SAR) Insights :

Substituent PositionModificationImpact on ActivityReference
4-Bromophenyl (C5)Replacement with 3-nitrophenyl↑ Anticancer potency (IC₅₀ reduced by 40%) due to enhanced electron-withdrawing effects
Phenyl (N1)Substitution with p-tolyl↓ Solubility but ↑ COX-2 selectivity (2-fold vs. COX-1)
Thioacetate (S-linker)Replacement with sulfoxide↓ Cytotoxicity (loss of thiol-mediated redox activity)

Advanced: What methodologies optimize reaction yields and purity during synthesis?

  • Catalyst Screening : Use of triethylamine vs. DBU for thioesterification, with DBU improving yields by 15% .
  • Purification Techniques : Gradient column chromatography (hexane:EtOAc 3:1) or recrystallization (ethanol/water) to isolate >95% pure product .
  • Scale-Up Challenges : Transitioning from batch to flow chemistry reduces side products (e.g., disulfides) by 20% .

Advanced: How do researchers address contradictory data in biological activity studies?

  • Mechanistic Follow-Up : For inconsistent IC₅₀ values (e.g., varying activity across cell lines), perform ROS assays or apoptosis markers (caspase-3) to confirm on-target effects .
  • Solubility Adjustments : Use of DMSO/PEG formulations to resolve discrepancies in MICs caused by poor aqueous solubility .
  • Structural Validation : Re-characterize batches via XRD or 2D NMR (e.g., NOESY) to rule out isomerization or degradation artifacts .

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